molecular formula C5H4ClF2N3O2 B12223999 5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole

5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole

Cat. No.: B12223999
M. Wt: 211.55 g/mol
InChI Key: SCELMDWSMPAURF-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chloromethyl, difluoromethyl, and nitro functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-nitropyrazole with chloromethyl and difluoromethyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to enhance reaction efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control over reaction parameters, leading to consistent and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The difluoromethyl group can undergo oxidation to form difluoromethyl alcohols or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, acetonitrile), catalysts (triethylamine, potassium carbonate).

    Reduction: Reducing agents (hydrogen gas, palladium catalyst), solvents (ethanol, methanol).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products

    Substitution: Formation of substituted pyrazoles with various functional groups.

    Reduction: Formation of 5-(Chloromethyl)-1-(difluoromethyl)-3-amino-1H-pyrazole.

    Oxidation: Formation of difluoromethyl alcohols or ketones.

Scientific Research Applications

5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)furfural: A compound with similar chloromethyl functionality but different core structure.

    Difluoromethylated Heterocycles: Compounds containing difluoromethyl groups attached to various heterocyclic cores.

Uniqueness

5-(Chloromethyl)-1-(difluoromethyl)-3-nitro-1H-pyrazole is unique due to the combination of its functional groups, which impart distinct reactivity and potential applications. The presence of both chloromethyl and difluoromethyl groups allows for diverse chemical modifications, while the nitro group provides a site for bioreduction and interaction with biological targets.

Properties

Molecular Formula

C5H4ClF2N3O2

Molecular Weight

211.55 g/mol

IUPAC Name

5-(chloromethyl)-1-(difluoromethyl)-3-nitropyrazole

InChI

InChI=1S/C5H4ClF2N3O2/c6-2-3-1-4(11(12)13)9-10(3)5(7)8/h1,5H,2H2

InChI Key

SCELMDWSMPAURF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])C(F)F)CCl

Origin of Product

United States

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